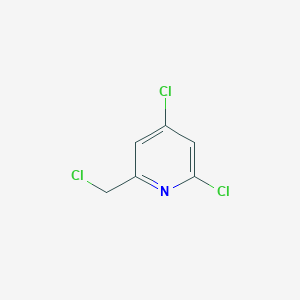![molecular formula C17H16ClNO3 B13539691 [2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate CAS No. 556008-16-3](/img/structure/B13539691.png)
[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloropyridine-3-carboxylic acid with 2,4,6-trimethylbenzaldehyde under acidic conditions to form an intermediate, which is then oxidized to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, [2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of [2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Chloropyridine-3-carboxylic acid: Shares the pyridine ring and chlorine atom but lacks the oxo and trimethylphenyl groups.
2,4,6-Trimethylbenzaldehyde: Contains the trimethylphenyl group but lacks the pyridine ring and carboxylate functionality.
Uniqueness
The uniqueness of [2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate lies in its combined structural features, which confer specific reactivity and potential applications not found in the individual components or similar compounds. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a valuable compound for scientific exploration.
属性
CAS 编号 |
556008-16-3 |
|---|---|
分子式 |
C17H16ClNO3 |
分子量 |
317.8 g/mol |
IUPAC 名称 |
[2-oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C17H16ClNO3/c1-10-7-11(2)15(12(3)8-10)14(20)9-22-17(21)13-5-4-6-19-16(13)18/h4-8H,9H2,1-3H3 |
InChI 键 |
CMHLZDYMTOIIJV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(=O)COC(=O)C2=C(N=CC=C2)Cl)C |
溶解度 |
7.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13539614.png)
![tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13539616.png)

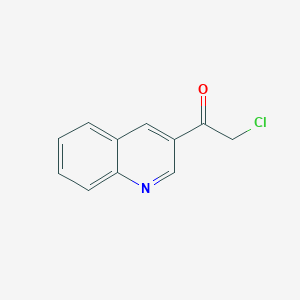
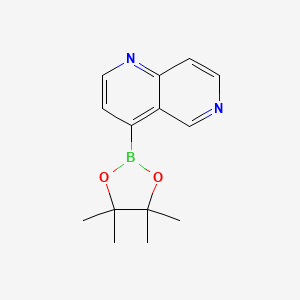
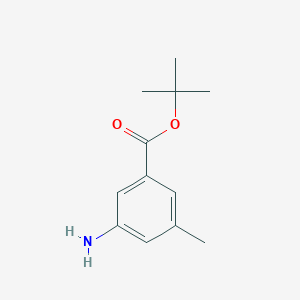
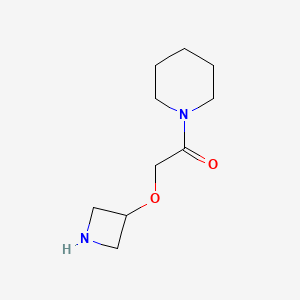
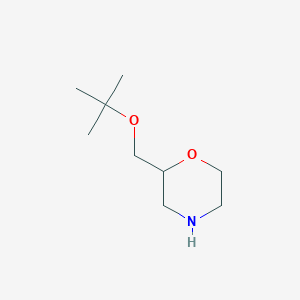
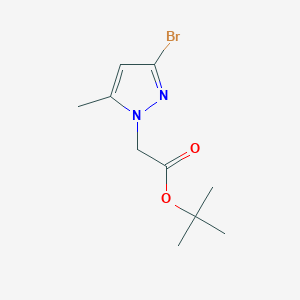
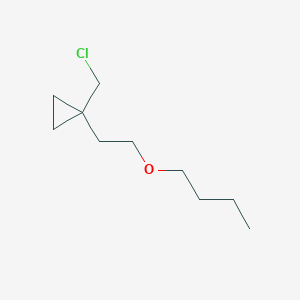
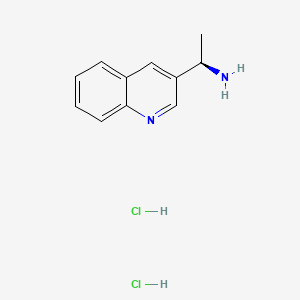
![4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)

